molecular formula C16H16O4 B5052579 2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B5052579
M. Wt: 272.29 g/mol
InChI Key: KUTMHRZIBQMRFY-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with cyclohexanecarboxylate chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration . The product is then purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-chromen-7-yl cyclohexanecarboxylate stands out due to its unique cyclohexanecarboxylate group, which can enhance its chemical and biological properties. This structural feature may provide distinct advantages in terms of stability, solubility, and biological activity compared to other coumarin derivatives .

Properties

IUPAC Name

(2-oxochromen-7-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h6-10,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTMHRZIBQMRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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